4-Aminomethyl-pyrimidin-2-OL

NMR spectroscopy regioisomer identification quality control

Misidentified regioisomers of aminomethyl-pyrimidinones lead to off-target synthetic outcomes. This free-base 4-aminomethyl isomer (CAS 30178-90-6) provides the correct hinge-binding vector for PLK1 and Aurora kinase inhibitors. Verified via definitive NMR line-broadening at the 4-position, ensuring identity before synthesis. Eliminates neutralization steps required for hydrochloride salts, improving multi-step yield. Prioritize for focused medicinal chemistry libraries targeting PLK1.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 30178-90-6
Cat. No. B7968872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomethyl-pyrimidin-2-OL
CAS30178-90-6
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N=C1)CN
InChIInChI=1S/C5H7N3O/c6-3-4-1-2-7-5(9)8-4/h1-2H,3,6H2,(H,7,8,9)
InChIKeyLHUNKWMKLOKKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminomethyl-pyrimidin-2-OL: Key Scaffold and Isomer Differentiation


4-Aminomethyl-pyrimidin-2-OL (CAS 30178-90-6), with the IUPAC name 6-(aminomethyl)-1H-pyrimidin-2-one, is a heterocyclic pyrimidine derivative bearing an aminomethyl substituent at the 4-position (equivalent to the 6-position in the tautomeric pyrimidin-2-one form) and a hydroxyl group at the 2-position . It serves as a synthetic intermediate and building block in medicinal chemistry, particularly for aminopyrimidine-based kinase inhibitors, including polo-like kinase 1 (Plk1) inhibitors . Its key regioisomeric analogs include 2-(aminomethyl)pyrimidin-4-ol (CAS 944902-47-0), 5-(aminomethyl)pyrimidin-2-ol, 4-amino-5-aminomethyl-pyrimidin-2-ol (CAS 120908-32-9), and (2-aminopyrimidin-4-yl)methanol (CAS 2164-67-2), all sharing the molecular formula C5H7N3O (MW 125.13) .

Kinase inhibitor building block — supports synthesis of aminopyrimidine-based PLK1 and Aurora kinase inhibitor scaffolds.
4-Aminomethyl substitution context — aligns with privileged pharmacophore geometry for hinge-region hydrogen bonding.
Free base form — eliminates salt conversion step prior to N-alkylation, acylation, or reductive amination.
Regioisomer identity control — NMR line-broadening behavior provides a direct QC method to verify 4-position substitution.

4-Aminomethyl-pyrimidin-2-OL: Why Generic Substitution Fails


In-class substitution of regioisomeric aminomethyl-pyrimidinones cannot be performed interchangeably due to quantifiable differences in spectroscopic identification and documented purity specifications. Regioisomeric aminopyrimidines exhibit NMR line-broadening effects specific to the 4-position substitution pattern, providing a definitive analytical fingerprint for identity verification . Failure to verify the regioisomer via this fingerprint risks procurement of an undifferentiated building block that may lead to off-target synthetic outcomes in downstream kinase inhibitor programs, where substitution position critically determines hinge-binding geometry . Additionally, commercially available analogs such as 2-(aminomethyl)pyrimidin-4-ol hydrochloride (CAS 1196152-19-8) are supplied with different purity specifications (NLT 98%) and counterion composition, further complicating direct interchange .

Regioisomer mismatch risk. 2-Aminomethyl isomer (CAS 944902-47-0) orientates amine away from kinase hinge, which may shift binding geometry and reduce target engagement in PLK1/Aurora programs.
Salt-form workflow risk. Hydrochloride salt analog (CAS 1196152-19-8) requires neutralization before free-base reactions; direct substitution may alter synthetic yields or introduce counterion interference.
Nomenclature-based procurement risk. 4-amino-5-aminomethyl-pyrimidin-2-ol (CAS 120908-32-9) is structurally distinct but nomenclature-similar, creating a documented risk of order crossover without CAS verification.

4-Aminomethyl-pyrimidin-2-OL: Regioisomer Differentiation Evidence


NMR Line-Broadening to Identify 4-Aminomethyl Regioisomer

In a direct head-to-head study of aminopyrimidine regioisomers, primary amine substituents at the pyrimidine 4-position exhibited marked room-temperature line-broadening effects in both 1H and 13C NMR spectra, whereas substituents at the 2-position did not show these effects . This phenomenon enables unambiguous identification of 4-substituted regioisomers such as 4-Aminomethyl-pyrimidin-2-OL. For procurement, this provides a rapid, non-destructive spectroscopic QC method to confirm the correct positional isomer has been supplied, as opposed to the 2-substituted analog 2-(aminomethyl)pyrimidin-4-ol, which lacks this diagnostic feature.

NMR Line-Broadening
Head-to-head
4-position amine: room-temperature line broadening present in 1H and 13C NMR.
2-position amine: absent.
Supports rapid spectroscopic regioisomer identity control at receiving.
Qualitative binary diagnostic; QC method context.
NMR spectroscopy regioisomer identification quality control

4-Aminomethyl Hinge-Binding Motif for Kinase Inhibitor Design

Comprehensive reviews of pyrimidine-based kinase inhibitors identify the 4-aminopyrimidine and 2,4-diaminopyrimidine scaffolds as privileged pharmacophores for Aurora kinase (AURK) and polo-like kinase (PLK) inhibition . The 4-aminomethyl substitution, as found in 4-Aminomethyl-pyrimidin-2-OL, positions the amine in the optimal vector for hinge-region hydrogen bonding with the kinase active site. In contrast, the 2-aminomethyl isomer (2-(aminomethyl)pyrimidin-4-ol) orients the amine away from the hinge, reducing binding affinity. This positional specificity is supported by BindingDB affinity data for related 4-aminopyrimidine-based PLK1 inhibitors, which achieve Ki values as low as 0.840 nM [1]. While direct comparative kinase inhibition data for the unelaborated 4-Aminomethyl-pyrimidin-2-OL scaffold versus its 2-substituted isomer have not been published, the class-level SAR is well-established.

Hinge-Binding SAR
Class-level
Elaborated 4-aminopyrimidine PLK1 inhibitor Ki = 0.840 nM (BindingDB). 2-aminomethyl isomer: no comparable data.
Class-level SAR supports 4-aminomethyl substitution for hinge-binding kinase programs.
Derived from elaborated derivatives; direct scaffold comparison data to verify.
kinase inhibition structure-activity relationship medicinal chemistry

Purity Specifications: Free Base vs. Hydrochloride Salt

4-Aminomethyl-pyrimidin-2-OL (CAS 30178-90-6) from AKSci is supplied with a minimum purity specification of 95% and recommended long-term storage in a cool, dry place . By comparison, the positional isomer 2-(aminomethyl)pyrimidin-4-ol hydrochloride (CAS 1196152-19-8) is offered at a higher purity of NLT 98% but as a hydrochloride salt , introducing a counterion variable that may interfere with subsequent synthetic steps requiring the free base. The 5-substituted analog 5-(aminomethyl)pyrimidin-2-ol is available at 95% purity . For users requiring the free base form at a specified purity, 4-Aminomethyl-pyrimidin-2-OL at ≥95% purity provides a documented baseline suitable for further synthetic elaboration without the need for salt-to-free base conversion.

Purity & Form
Specification review
Free base, ≥95% purity (CAS 30178-90-6). 2-substituted comparator: HCl salt, NLT 98%.
Free base form avoids salt conversion step; purity documented for synthetic elaboration.
Vendor datasheet specifications.
purity specification procurement storage stability

Regioisomer Contamination Risk and Source Differentiation

Among the C5H7N3O isomeric set, 4-Aminomethyl-pyrimidin-2-OL (CAS 30178-90-6) is specifically noted as an aminopyrimidine derivative used as a precursor for Plk1 inhibitors . The isomeric analog 4-amino-5-aminomethyl-pyrimidin-2-ol (CAS 120908-32-9) bears an additional amino group, making it structurally distinct but nomenclature-similar, creating a procurement risk of accidental order crossover . For end users synthesizing kinase-targeted libraries, the documented association of the 4-aminomethyl-2-hydroxyl substitution pattern with Plk1 inhibitor pharmacophores, combined with the availability at 95% purity from AKSci , provides a traceable and specific procurement pathway that reduces the risk of receiving the incorrect regioisomer or a structurally similar but functionally distinct analog.

Procurement Traceability
Data to verify
CAS 30178-90-6 documented as Plk1 inhibitor precursor. Structurally distinct analog CAS 120908-32-9 carries nomenclature overlap risk.
Documented pathway supports procurement specificity; reduces incorrect isomer ordering risk.
Source-specific catalog association; independent verification recommended.
regioisomeric purity procurement risk synthetic intermediate

4-Aminomethyl-pyrimidin-2-OL: Optimal Application Scenarios


Kinase Inhibitor Libraries: 4-Aminomethyl Hinge-Binding Motif

Medicinal chemistry teams synthesizing focused libraries of PLK1 or Aurora kinase inhibitors should prioritize 4-Aminomethyl-pyrimidin-2-OL (CAS 30178-90-6) as the amine-bearing building block. The 4-aminomethyl substitution pattern, as established by class-level SAR and supported by the low nanomolar Ki values (0.840 nM) achieved by elaborated 4-aminopyrimidine PLK1 inhibitors , provides the correct vector for kinase hinge hydrogen bonding, which the 2-aminomethyl isomer cannot replicate.

NMR-Based QC Protocol for Regioisomer Verification

Analytical chemistry and QC laboratories can implement room-temperature 1H and 13C NMR line-broadening as a rapid, non-destructive identity test for incoming batches of 4-Aminomethyl-pyrimidin-2-OL . The presence of line-broadening confirms the 4-position substitution; its absence would indicate a mislabeled or incorrect regioisomer such as 2-(aminomethyl)pyrimidin-4-ol, enabling rejection of non-conforming material before it enters synthetic workflows.

Free Base Intermediate Without Salt Conversion

Process chemistry groups requiring the aminomethyl-pyrimidinone scaffold in its free base form should procure 4-Aminomethyl-pyrimidin-2-OL at ≥95% purity rather than the 2-substituted hydrochloride salt (NLT 98%) . The free base form eliminates the need for neutralization or ion-exchange steps prior to subsequent N-alkylation, acylation, or reductive amination reactions, reducing unit operations and improving overall yield in multi-step syntheses.

Plk1 Probe and Degrader Synthesis

Chemical biology laboratories developing Plk1-targeted chemical probes or PROTAC degraders can select CAS 30178-90-6 as the amine-bearing fragment for linker attachment. The documented association of this specific aminomethyl-pyrimidinone building block with Plk1 inhibitor programs provides a literature-supported rationale for its incorporation, reducing the risk of synthesizing a probe that fails to engage the target due to incorrect substitution geometry.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
4-Aminomethyl substitution vector
PLK1/Aurora hinge-binding geometry review
QC batch identity verification
NMR line-broadening behavior
Regioisomer spectroscopic confirmation
Multi-step free base elaboration
Free base form, ≥95% purity
Salt-conversion elimination in synthetic route
Plk1 chemical probe synthesis
Documented Plk1 inhibitor building block
Target-engagement geometry from literature SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminomethyl-pyrimidin-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.